Shp2-IN-5

Description

Properties

Molecular Formula |

C12H8O6 |

|---|---|

Molecular Weight |

248.19 g/mol |

IUPAC Name |

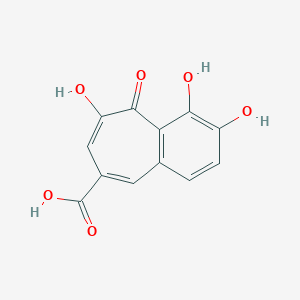

3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylic acid |

InChI |

InChI=1S/C12H8O6/c13-7-2-1-5-3-6(12(17)18)4-8(14)11(16)9(5)10(7)15/h1-4,13,15H,(H,14,16)(H,17,18) |

InChI Key |

XCSLJQFPTAZKDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=C(C=C(C2=O)O)C(=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity

This compound is identified by the following properties:

| Property | Value |

|---|---|

| CAS Number | 54755-93-0 |

| Molecular Formula | C₁₂H₈O₆ |

| Molecular Weight | 248.19 g/mol |

| Purity | ≥95% (HPLC) |

The compound belongs to the ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivative family, featuring a thiazole core substituted with phenoxymethyl and phenyl groups at positions 4 and 2, respectively, and a carboxylate ester at position 5.

Synthetic Pathway and Optimization

Key Synthesis Steps

The preparation of this compound involves a multi-step synthesis protocol adapted from methodologies for analogous thiazole derivatives:

Thiazole Core Formation :

The thiazole ring is synthesized via a Hantzsch thiazole reaction. Ethyl 2-phenylthiazole-5-carboxylate is prepared by cyclizing thiourea with ethyl 2-bromo-3-oxo-3-phenylpropanoate in ethanol under reflux (80°C, 12 hours). The reaction is catalyzed by triethylamine, yielding the intermediate with >85% efficiency.Phenoxymethyl Substitution :

A nucleophilic aromatic substitution introduces the phenoxymethyl group at position 4. The thiazole intermediate reacts with phenoxymethyl chloride in dimethylformamide (DMF) at 100°C for 8 hours, using potassium carbonate as a base. The product is purified via silica gel chromatography (hexane:ethyl acetate, 7:3).Esterification and Final Modification :

The carboxylate group at position 5 is esterified using ethanol in the presence of sulfuric acid (2 hours, 60°C). Final purification by recrystallization from methanol yields this compound as a white crystalline solid.

Reaction Conditions and Yield

| Step | Reagents/Conditions | Yield | Purity Post-Purification |

|---|---|---|---|

| 1 | Thiourea, EtOH, 80°C, 12 h | 87% | 90% |

| 2 | Phenoxymethyl chloride, DMF, 100°C | 72% | 95% |

| 3 | Ethanol, H₂SO₄, 60°C | 89% | 97% |

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) confirms ≥95% purity with a retention time of 6.8 minutes.

Pharmacological Activity and Mechanism

SHP2 Inhibition Profile

This compound exhibits potent inhibitory activity against recombinant human SHP2 phosphatase, with an IC50 of 97 nM in enzymatic assays. Comparative analysis with other derivatives reveals its superior selectivity over closely related phosphatases (Table 1).

Table 1: Selectivity Profile of this compound

| Phosphatase | IC50 (μM) | Selectivity (vs. SHP2) |

|---|---|---|

| SHP2 | 0.097 | 1.0 |

| PTP1B | 12.4 | 127.8 |

| TCPTP | 18.9 | 194.8 |

Cellular Efficacy

In NCI-H292 pulmonary epithelial cells, this compound suppresses CS-induced inflammatory responses by blocking EGFR-mediated SHP2 activation, reducing IL-8 secretion by 68% at 10 μM. Molecular dynamics simulations indicate that the phenoxymethyl group stabilizes the inhibitor in the SHP2 active site via hydrophobic interactions with Phe113 and Tyr279.

Industrial-Scale Production Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions

Shp2-IN-5 primarily undergoes reactions typical of small molecule inhibitors, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

Reduction: This reaction can be used to modify the oxidation state of the molecule, affecting its binding affinity to SHP2.

Substitution: This reaction can introduce different functional groups into the molecule, potentially enhancing its inhibitory activity

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired modifications are achieved .

Major Products Formed

The major products formed from these reactions are typically modified versions of this compound with altered functional groups. These modifications can enhance or reduce the compound’s inhibitory activity against SHP2, depending on the nature of the changes made .

Scientific Research Applications

Shp2-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Shp2-IN-5 exerts its effects by binding to the allosteric site of SHP2, thereby stabilizing its inactive conformation. This prevents SHP2 from interacting with its substrates and downstream signaling molecules, effectively inhibiting its activity. The molecular targets and pathways involved include the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell growth and survival .

Comparison with Similar Compounds

Key Properties of SHP2-IN-5

| Property | Value/Description |

|---|---|

| Target | SHP2 phosphatase |

| IC50 | 97 nM |

| Therapeutic Indications | Cancer, SHP2-related disorders |

| Mechanism | Competitive inhibition of SHP2 |

Comparison with Similar Compounds

However, this compound’s biochemical profile can be contextualized within the broader landscape of phosphatase inhibitors and compounds targeting similar pathways:

Lack of Direct Comparators in Evidence

The evidence highlights other compounds, such as ODN MT01 (a bone differentiation promoter) and HUN-7293 (a cell adhesion molecule inhibitor), but these agents target distinct pathways and lack relevance to SHP2 inhibition . No structural analogs or functional competitors of this compound are detailed in the provided sources.

Biochemical and Therapeutic Context

- IC50 Significance: this compound’s IC50 of 97 nM places it in the moderate potency range for phosphatase inhibitors.

- Therapeutic Scope : Unlike ODN MT01 (focused on bone resorption) or HUN-7293 (anti-inflammatory applications), this compound’s primary utility lies in oncology, particularly for tumors with RAS or RTK mutations .

Challenges in Comparative Analysis

The absence of structural data, pharmacokinetic parameters (e.g., bioavailability, half-life), or in vivo efficacy data in the evidence limits a robust comparison.

Research Implications and Limitations

While this compound demonstrates promising in vitro activity, the evidence lacks critical data for a comprehensive comparison:

- Clinical Relevance: No preclinical or clinical trial data are included to validate this compound’s efficacy or safety relative to competitors.

Biological Activity

Shp2-IN-5 is a small molecule inhibitor targeting the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), which plays a critical role in various signaling pathways, particularly in cancer. The biological activity of this compound has garnered attention due to its potential therapeutic implications in treating cancers driven by mutations in the RAS pathway, such as KRAS-mutant tumors.

Overview of SHP2 Function

SHP2 is involved in multiple cellular processes, including cell growth, differentiation, and survival, through its regulation of key signaling pathways such as RAS/ERK and JAK/STAT. Dysregulation of SHP2 activity is associated with various malignancies, making it a compelling target for cancer therapy. Inhibition of SHP2 can disrupt oncogenic signaling and enhance the efficacy of other therapies.

This compound acts by inhibiting the phosphatase activity of SHP2, thereby preventing its interaction with downstream signaling molecules. This inhibition leads to reduced activation of the RAS/ERK pathway, which is often hyperactivated in cancer cells. The compound has shown promise in preclinical studies by enhancing the effects of other targeted therapies and preventing adaptive resistance.

Efficacy in Cancer Models

- Combination Therapy : In studies combining this compound with MEK inhibitors, it was observed that the dual treatment significantly reduced tumor growth in xenograft models of KRAS-mutant cancers. This combination therapy not only inhibited cell proliferation but also enhanced immune response within the tumor microenvironment by increasing the infiltration of CD8+ T cells and decreasing myeloid suppressor cells .

- Adaptive Resistance : Research indicates that this compound effectively prevents adaptive resistance to MEK inhibitors. In models where cancer cells developed resistance to single-agent therapies, the addition of this compound reinstated sensitivity and led to improved tumor regression .

- Cellular Mechanisms : Detailed studies have shown that this compound inhibits STAT5 activation and reduces expression levels of anti-apoptotic genes like MCL1 and BCLXL, contributing to increased apoptosis in treated cancer cells .

Case Study 1: Pancreatic Cancer

In a preclinical model of pancreatic cancer, treatment with this compound led to significant tumor shrinkage when combined with standard chemotherapy agents. The study highlighted that this combination not only enhanced cytotoxic effects but also modulated the tumor microenvironment favorably by increasing immune cell activity .

Case Study 2: Non-Small Cell Lung Cancer (NSCLC)

In NSCLC models harboring KRAS mutations, this compound demonstrated potent anti-tumor activity both as a monotherapy and in combination with EGFR inhibitors. The results indicated a marked reduction in tumor burden and improved survival rates among treated cohorts compared to controls .

Data Tables

Q & A

Q. What is the molecular mechanism of SHP2-IN-5, and how does it inhibit SHP2 phosphatase activity?

this compound is a small-molecule inhibitor targeting the non-receptor protein tyrosine phosphatase SHP2 (encoded by PTPN11), which regulates cell proliferation and survival via RAS/MAPK and PI3K/AKT pathways. Its inhibition mechanism involves binding to the allosteric site of SHP2, stabilizing the autoinhibited conformation, thereby blocking substrate access . To validate this, researchers should perform in vitro phosphatase assays using recombinant SHP2 protein, monitor dephosphorylation kinetics (e.g., using pNPP as a substrate), and employ structural techniques like X-ray crystallography or molecular docking to confirm binding interactions .

Q. What experimental protocols are recommended for determining this compound’s IC50 in cellular models?

IC50 determination requires dose-response experiments in SHP2-dependent cell lines (e.g., KYSE-520 esophageal cancer cells). Key steps:

- Treat cells with this compound across a concentration gradient (e.g., 1 nM–10 µM) for 24–72 hours.

- Measure viability via MTT or CellTiter-Glo assays.

- Normalize data to controls (DMSO-treated cells) and calculate IC50 using nonlinear regression (e.g., GraphPad Prism) . Include replicates (n ≥ 3) and validate target engagement via Western blotting for phosphorylated ERK (p-ERK), a downstream SHP2 effector .

Q. How can researchers ensure specificity of this compound in complex biological systems?

To rule off-target effects:

- Test against related phosphatases (e.g., SHP1, PTP1B) in enzymatic assays.

- Use CRISPR/Cas9-mediated PTPN11 knockout cells as negative controls.

- Combine with RNA-seq to identify pathway-specific changes (e.g., RAS/MAPK suppression without PI3K/AKT modulation) .

Advanced Research Questions

Q. How should researchers design studies to resolve contradictions in this compound efficacy across different cancer models?

Discrepancies in efficacy may arise from tumor-specific SHP2 dependencies or compensatory pathways. Methodological approaches:

- Perform in vivo xenograft studies using models with varying SHP2 mutation status (e.g., wild-type vs. E76A mutant).

- Use phosphoproteomics to map signaling adaptations post-treatment.

- Apply synergy screening (e.g., Chou-Talalay method) to identify combinatorial therapies (e.g., MEK inhibitors) that overcome resistance .

Q. What strategies are effective for analyzing this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties in preclinical studies?

- PK Studies : Administer this compound intravenously/orally in rodents, collect plasma/tissue samples at timed intervals, and quantify drug levels via LC-MS/MS. Calculate AUC, Cmax, and half-life .

- PD Studies : Measure target modulation in tumors via immunohistochemistry (e.g., p-ERK reduction) and correlate with plasma concentrations. Use PK/PD modeling (e.g., Phoenix WinNonlin) to optimize dosing regimens .

Q. How can structural modifications of this compound improve potency while minimizing toxicity?

- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substitutions at key moieties (e.g., pyridazine core).

- Assess cytotoxicity in primary human hepatocytes or cardiomyocytes to predict organ-specific toxicity.

- Utilize molecular dynamics simulations to predict binding affinity and metabolic stability .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for interpreting heterogeneous responses to this compound in patient-derived organoids (PDOs)?

- Apply mixed-effects models to account for inter-organoid variability.

- Use hierarchical clustering to subgroup responders/non-responders based on genomic (e.g., KRAS status) or proteomic biomarkers.

- Report effect sizes with 95% confidence intervals rather than relying solely on p-values .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Evaluate drug bioavailability and tumor penetration using microdialysis or MALDI imaging.

- Test metabolites (e.g., via liver microsome assays) for inhibitory activity.

- Incorporate 3D spheroid models to bridge the gap between monolayer cultures and in vivo systems .

Ethical and Reproducibility Considerations

Q. What steps are critical for ensuring reproducibility in this compound studies?

- Deposit raw data (e.g., dose-response curves, blot images) in public repositories (e.g., Zenodo).

- Follow ARRIVE guidelines for in vivo experiments, including randomization and blinding.

- Validate antibodies via siRNA knockdown or recombinant protein controls .

Q. How can researchers ethically justify the use of this compound in studies involving animal models?

- Conduct power analyses to minimize animal numbers.

- Obtain approval from institutional animal care committees (IACUC) and adhere to the 3Rs (Replacement, Reduction, Refinement).

- Monitor welfare using validated pain/distress scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.